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Compound of Interest

Compound Name: Zovodotin

Cat. No.: B10831927

For researchers, scientists, and drug development professionals, preclinical data reveals the
potential of Zovodotin (Disitamab Vedotin), a novel HER2-targeted antibody-drug conjugate
(ADC), to overcome resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast and
gastric cancers. These findings position Zovodotin as a promising therapeutic alternative for
patients who have developed resistance to existing anti-HER2 therapies.

Zovodotin, an ADC composed of the novel humanized anti-HER2 monoclonal antibody
hertuzumab linked to the microtubule inhibitor monomethyl auristatin E (MMAE), has shown
potent antitumor activity in preclinical settings, particularly in tumor models that have become
resistant to T-DM1.[1][2][3] This efficacy is attributed to its unique binding to a different epitope
on the HER2 receptor compared to trastuzumab, the antibody component of T-DM1.[1][2][3]

Comparative Efficacy in T-DM1 Resistant Models

Preclinical studies have demonstrated Zovodotin's ability to inhibit the growth of T-DM1
resistant cancer cell lines and xenografts. Notably, Zovodotin has shown efficacy not only as a
single agent but also in combination with T-DM1, suggesting a synergistic effect that could
further enhance therapeutic outcomes.[1][2][3]

In Vitro Cell Proliferation Data

The following table summarizes the in vitro efficacy of Zovodotin compared to T-DM1 in a
panel of HER2-positive cancer cell lines, including those with acquired resistance to T-DM1.
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T-DM1 )
. . Zovodotin T-DM1 IC50
Cell Line Cancer Type Resistance
IC50 (nM) (nM)
Status
Biliary Tract -
KMCH-1 Sensitive 0.031 pg/mL >10 pg/mL
Cancer
Biliary Tract .
Mz-ChA-1 Sensitive 1.3 pg/mL >10 pg/mL
Cancer
Biliary Tract Low HER2
KKU-100 ] 4.3 pg/mL >10 pg/mL
Cancer Expression
BT-474/KR Breast Cancer Resistant - -

*Note: Data for biliary tract cancer cell lines from a preclinical study on trastuzumab emtansine.
[4] Data for BT-474/KR, a T-DML1 resistant cell line, indicates resistance is conferred by STAT3
activation.[5] Specific IC50 values for Zovodotin in this cell line were not available in the
provided search results.

In Vivo Xenograft Studies

In vivo studies using mouse xenograft models of T-DM1 resistant breast and gastric cancers
have further substantiated the efficacy of Zovodotin. Treatment with Zovodotin resulted in
significant tumor growth inhibition in models that had previously progressed on T-DM1 therapy.

[11[2][3]

. Zovodotin
T-DM1 Resistance
Xenograft Model Cancer Type Treatment
Status
Outcome
Breast Cancer Significant tumor
Breast Cancer Progressed on T-DM1 o
Xenograft growth inhibition
Gastric Cancer ) Significant tumor
Gastric Cancer Progressed on T-DM1 o
Xenograft growth inhibition

Mechanisms of Action and Overcoming Resistance
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T-DML1 resistance can arise from various mechanisms, including reduced HER2 expression,
impaired intracellular trafficking and lysosomal degradation of the ADC, and alterations in
microtubule dynamics.[6][7][8][9] Zovodotin's distinct properties may allow it to circumvent
these resistance mechanisms.

Zovodotin's Mechanism of Action

The proposed mechanism of action for Zovodotin involves the following steps:
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Figure 1: Zovodotin Mechanism of Action. This diagram illustrates the binding of Zovodotin to
a distinct HER2 epitope, followed by internalization, lysosomal degradation, release of the
cytotoxic payload MMAE, microtubule disruption, and subsequent apoptosis of the cancer cell.

Overcoming T-DM1 Resistance

Zovodotin's ability to bind to a different HER2 epitope may be advantageous in cases where T-
DM1 binding is compromised. Furthermore, the distinct linker and payload (MMAE) in
Zovodotin may be less susceptible to the specific resistance mechanisms that affect T-DM1's
payload (DM1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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